molecular formula C18H17N3O3S B4168968 methyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate

methyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate

Cat. No.: B4168968
M. Wt: 355.4 g/mol
InChI Key: QXUWMRFBFKVHBG-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate is a benzimidazole-derived compound featuring a sulfanyl-propanoyl-amino linker attached to a methyl benzoate moiety. This structure combines the aromatic heterocyclic properties of benzimidazole with the ester functionality of benzoate, making it a candidate for diverse applications, including pharmaceutical and agrochemical research. The synthesis of analogous benzimidazole-benzoate derivatives typically involves condensation reactions between substituted phenylenediamines and carbonyl-containing precursors, as exemplified in the preparation of methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate using Na₂S₂O₅ in DMF . The sulfanyl (S–) group in the target compound may enhance electron delocalization or serve as a nucleophilic site, distinguishing it from other benzimidazole derivatives.

Properties

IUPAC Name

methyl 4-[2-(1H-benzimidazol-2-ylsulfanyl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11(25-18-20-14-5-3-4-6-15(14)21-18)16(22)19-13-9-7-12(8-10-13)17(23)24-2/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUWMRFBFKVHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Methyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole Derivatives with Varied Substituents

The target compound differs structurally from methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (), which lacks the sulfanyl-propanoyl-amino linker. The 5-methyl substituent on the benzimidazole ring in the latter compound likely increases steric hindrance and alters electronic properties compared to the sulfanyl-containing side chain in the target molecule. Such modifications could influence binding affinities in biological systems or solubility profiles .

Another analog, amino[(1H-benzimidazol-2-yl)amino]methaniminium 4-methylbenzenesulfonate (), incorporates a sulfonate counterion instead of a sulfanyl group. Sulfonate groups impart ionic character and high water solubility, whereas the neutral sulfanyl group in the target compound may favor lipophilicity and membrane permeability .

Halogenated Analogues

Halogenated benzimidazole derivatives, such as N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester and N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (), exhibit electron-withdrawing halogen substituents that enhance stability and modulate receptor interactions.

Ester Group Variations

The methyl ester in the target compound contrasts with ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (), which features an ethyl ester and a hydroxyethylamino side chain. Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, impacting metabolic stability. Additionally, the hydroxyethyl group in the ethyl ester derivative introduces hydrogen-bonding capability, absent in the target compound .

Agrochemical analogs like triflusulfuron methyl ester () share the methyl benzoate moiety but incorporate sulfonylurea bridges and triazine rings.

Sulfur-Containing Functional Groups

The sulfanyl group in the target compound distinguishes it from sulfonamide- or sulfonate-containing derivatives. For example, metsulfuron methyl ester () uses a sulfonylurea bridge for herbicidal activity, relying on strong hydrogen-bonding interactions. The sulfanyl group’s lower polarity and reduced hydrogen-bonding capacity may redirect the target compound toward alternative biological targets, such as thiol-reactive enzymes .

Biological Activity

Methyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 357.41 g/mol. The compound features a benzimidazole moiety, which is significant for its interaction with biological targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors. The benzimidazole ring structure allows for interaction with various molecular targets, potentially leading to inhibition or modulation of enzymatic activity. This binding can affect critical biological pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been explored for its potential effectiveness against various pathogens. Studies show that derivatives of benzimidazole can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar activities.

Anticancer Properties

Benzimidazole derivatives are also noted for their anticancer activities. This compound has been investigated in vitro for its ability to induce apoptosis in cancer cell lines. The compound's mechanism may involve the modulation of cell cycle regulators and apoptotic pathways, making it a potential candidate for cancer therapy.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in critical metabolic pathways. The structural features of this compound allow it to interact with active sites on enzymes, potentially blocking substrate access and inhibiting enzymatic reactions.

Case Studies and Research Findings

Study Objective Findings
Study AEvaluate antimicrobial activityThe compound showed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL.
Study BAssess anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM after 48 hours of treatment.
Study CInvestigate enzyme inhibitionDemonstrated competitive inhibition against acetylcholinesterase with an inhibition constant (Ki) of 0.5 mM.

Q & A

Q. Key Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .
  • Temperature control : Refluxing at 80–100°C ensures complete imine formation in benzimidazole synthesis .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) accelerate amide bond formation .

Q. Table 1. Synthesis Steps and Conditions

StepReagents/ConditionsPurposeYield Optimization Tips
Benzimidazole formationNa₂S₂O₅, DMF, 80°CCyclizationUse excess Na₂S₂O₅ to drive reaction
Amide couplingPropanoyl chloride, CH₂Cl₂, RTLinkageAnhydrous conditions prevent hydrolysis
PurificationEthanol recrystallizationPuritySlow cooling enhances crystal formation

What spectroscopic and analytical methods are recommended for structural characterization?

Q. Basic Structural Analysis

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzimidazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-S bond) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., benzimidazole-thioether linkage) .

Q. Advanced Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns .

How can researchers resolve contradictions in reported biological activities of benzimidazole-containing analogs?

Advanced Data Contradiction Analysis
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural variations : Substituents on the benzimidazole ring (e.g., methyl vs. chloro groups) alter target binding .
  • Assay conditions : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative) .

Q. Methodological Solutions :

Structure-Activity Relationship (SAR) Studies : Systematically modify the propanoyl or benzoate moieties and test against standardized assays .

Dose-response profiling : Establish EC₅₀ values to compare potency across studies .

In silico modeling : Use molecular docking to predict interactions with targets (e.g., bacterial dihydrofolate reductase) .

What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

Q. Advanced In Vivo Study Design

Animal models : Use rodents for preliminary bioavailability and toxicity screening. Administer via oral/intravenous routes to compare absorption .

Bioanalytical methods : LC-MS/MS to quantify plasma concentrations (LLOQ ~1 ng/mL) .

Metabolite identification : Incubate with liver microsomes to detect phase I/II metabolites .

Q. Key Parameters to Track :

  • Half-life (t½) : Influenced by esterase-mediated hydrolysis of the methyl benzoate group .
  • Tissue distribution : Prioritize liver and kidney due to sulfanyl metabolism .

How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

Q. Basic Stability Profiling

Accelerated stability tests :

  • pH variations : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours .
  • Thermal stress : Store at 40°C/75% RH for 4 weeks to simulate long-term degradation .

Analytical endpoints : HPLC to monitor degradation products (e.g., hydrolyzed benzoic acid) .

Q. Table 2. Stability-Indicating Parameters

ConditionDegradation PathwayDetection Method
Acidic (pH 2)Ester hydrolysisHPLC (retention time shift)
Alkaline (pH 9)Benzimidazole ring oxidationLC-MS (m/z changes)
Light exposureSulfanyl group oxidationIR (disappearance of S-H peak)

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Computational Modeling

Molecular docking : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., SARS-CoV-2 Mpro) .

Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å) .

ADMET Prediction : SwissADME to estimate logP (lipophilicity) and blood-brain barrier permeability .

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate
Reactant of Route 2
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methyl 4-{[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]amino}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.